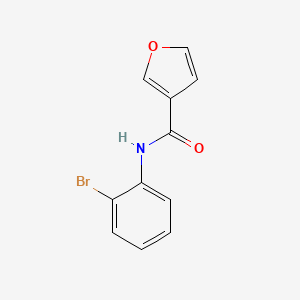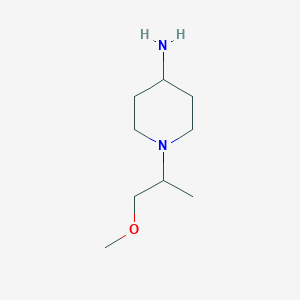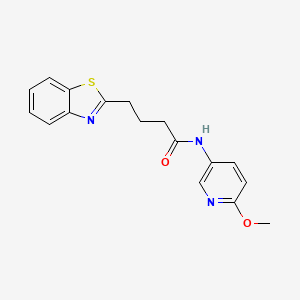
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and survival. Additionally, this compound can inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the prevention of neuronal death. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets for drug discovery. Additionally, this compound has been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, including the development of new derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential use of this compound in other scientific research applications, such as inflammation and autoimmune diseases. Finally, more research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 3-bromo-6-methoxypyridine, followed by the addition of butanoyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and drug discovery. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, this compound has been studied for its potential use in drug discovery, as it can act as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZHYFMLZPPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

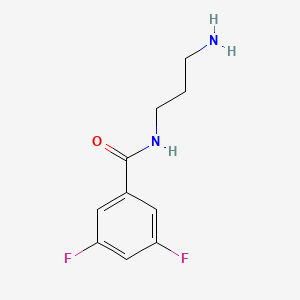
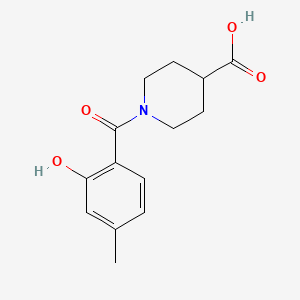
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
